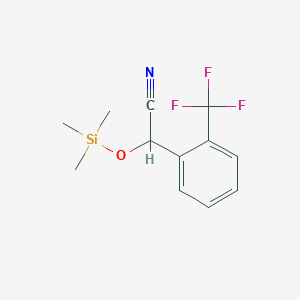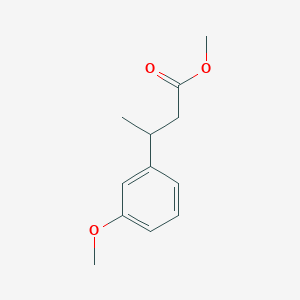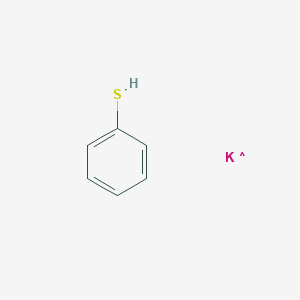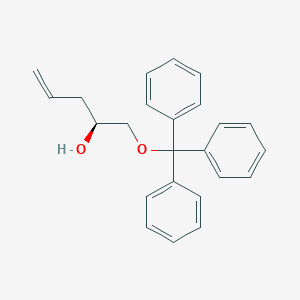
Tetraoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraoxane, also known as 1,3,5,7-tetroxane, is a cyclic organic compound with the molecular formula C₄H₈O₄. It is a member of the class of organic peroxides and is characterized by a four-membered ring containing alternating oxygen and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraoxane can be synthesized through the homopolymerization of formaldehyde in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the reaction of formaldehyde with hydrogen peroxide in the presence of an acid catalyst, leading to the formation of tetroxane .
Industrial Production Methods
In industrial settings, tetroxane is produced using a liquid-phase method from formaldehyde with homogeneous acid-type catalysts. The process involves several stages, including synthesis, extraction, and purification. The purified product is then stored at elevated temperatures until it meets the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions of tetroxane can lead to the formation of simpler organic compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetroxane include sulfuric acid, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tetroxane include formaldehyde, acetaldehyde, and other organic peroxides. The specific products depend on the type of reaction and the conditions under which it is carried out .
Applications De Recherche Scientifique
Tetraoxane and its derivatives have several scientific research applications:
Mécanisme D'action
The mechanism of action of tetroxane involves its decomposition into reactive oxygen species, which can interact with various molecular targets. In biological systems, tetroxane derivatives can generate free radicals that damage cellular components, leading to their antimicrobial and antimalarial effects . The specific pathways and molecular targets involved in these processes are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde diperoxide (FDP): A similar compound with a similar structure and reactivity.
Methyl formaldehyde diperoxide (MFDP): Another related compound with similar properties.
Uniqueness
Tetraoxane is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other organic peroxides. Its ability to generate reactive oxygen species makes it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C2H4O4 |
|---|---|
Poids moléculaire |
92.05 g/mol |
Nom IUPAC |
tetraoxane |
InChI |
InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |
Clé InChI |
NGCMLEQSKQCTAK-UHFFFAOYSA-N |
SMILES canonique |
C1COOOO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)








